VitaminAacetate

Description

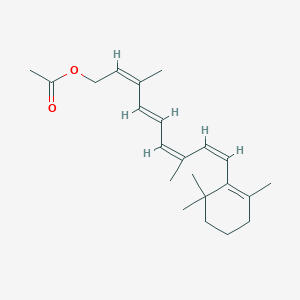

Vitamin A acetate (retinyl acetate) is a fat-soluble ester of retinol (vitamin A) and acetic acid. It is widely utilized in food fortification, pharmaceuticals, and animal feed due to its stability and bioavailability compared to free retinol . Key identifiers include:

- Chemical Formula: C₂₂H₃₂O₂

- CAS Numbers: 79-81-2 (all-trans form) and 127-47-9 (alternative listing) .

- Molecular Weight: 328.49 g/mol .

- Applications: Stabilized vitamin A source in dietary supplements, fortified foods (e.g., cookies, dairy products), and topical skincare formulations .

Vitamin A acetate is preferred for its resistance to oxidation, ensuring prolonged shelf life in processed foods .

Properties

IUPAC Name |

[(2Z,4E,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12-,17-9-,18-14- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJRVVDBSJHIZ-AAROXGBTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C/C(=C\COC(=O)C)/C)\C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of vitamin A acetate involves several steps. One common method includes the condensation of 3-methyl-4-oxo-2-buten-1-base acetate with tetraethyl methylenediphosphonate under alkaline conditions to form an intermediate, C6 phosphate. This intermediate undergoes a Wittig-Horner condensation reaction with 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butene-1-aldehyde to produce vitamin A acetate .

Industrial Production Methods: Industrial production of vitamin A acetate typically involves large-scale chemical synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency. The use of environmentally friendly methods and the reduction of waste are also important considerations in industrial production .

Chemical Reactions Analysis

Reaction Mechanism and Conditions

| Step | Reactants/Conditions | Catalyst/Solvent | Yield | Time |

|---|---|---|---|---|

| 1 | β-vinylionol + triphenylphosphine | H₂SO₄ in methanol/water/heptane (60–80% methanol) | 99.9% | 2–20 h |

| 2 | C15 salt + C5 acetate | Ammonia (2.1–2.2 eq) in water | High | 4 h |

-

C15 Salt Formation : β-vinylionol reacts with triphenylphosphine in the presence of sulfuric acid at 45–55°C to form β-ionylideneethyltriphenylphosphonium salts (C15 salts). The solvent system (methanol/water/heptane) minimizes methyl sulfate byproduct formation (<5 mol%) .

-

Wittig Reaction : The C15 salt undergoes coupling with C5 acetate in aqueous media at 48–52°C, facilitated by ammonia. This step avoids halogenated solvents and achieves high space-time yields .

Degradation Pathways

Vitamin A acetate degrades under oxidative conditions, primarily via radical-mediated dimerization .

Peroxide-Initiated Degradation

-

Conditions : 90°C in octane with isopropylbenzene hydroperoxide (CHP), absence of light/oxygen .

-

Findings :

Proposed Mechanism

-

Initiation : CHP homolysis generates free radicals.

-

H-Abstraction : Radicals abstract α-hydrogen from vitamin A acetate (preferentially at C-15 due to low steric hindrance).

-

Dimerization : Resulting radical adds to another vitamin A acetate molecule, forming resonance-stabilized dimers .

Structural Analysis of Dimers

| Dimer Type | Conjugated Double Bonds | Stability |

|---|---|---|

| Type 1 | 4 | High (π-π resonance) |

| Type 2 | 4 | Moderate |

Stability Under Storage Conditions

Vitamin A acetate is sensitive to light, heat, oxygen, and peroxides. Stability studies in enteral formulas reveal :

| Storage Condition | Temperature (°C) | Humidity (%) | Vitamin Retention (18 months) |

|---|---|---|---|

| Ambient (25°C) | 25 | 60 | 85–90% |

| Accelerated (60°C) | 60 | 60 | <50% |

| Long-term (37°C) | 37 | 75 | 60–70% |

Scientific Research Applications

Nutritional Supplements

Overview

Vitamin A acetate is widely used in dietary supplements due to its stability compared to other forms of vitamin A. It is essential for maintaining healthy vision, immune function, and skin health.

Key Applications

- Human Nutrition : Vitamin A acetate is often included in multivitamins and specific supplements aimed at preventing vitamin A deficiency. It is particularly important in regions where dietary intake of vitamin A is low.

- Animal Feed : It is also utilized in animal nutrition to promote growth and improve overall health in livestock and poultry.

Pharmaceutical Applications

Overview

Vitamin A acetate has been recognized for its therapeutic properties, particularly in dermatology.

Case Studies

- Anti-Aging Treatments : Vitamin A acetate is approved by the FDA as an anti-wrinkle agent. Studies have shown that it promotes keratinocyte proliferation and strengthens the epidermis, thereby reducing signs of aging .

- Acne Treatment : Clinical trials indicate that retinoids, including vitamin A acetate, are effective in treating various forms of acne by regulating cell differentiation and proliferation .

Cosmetic Industry

Overview

In cosmetics, vitamin A acetate is valued for its skin-rejuvenating properties.

Applications

- Skin Care Products : It is commonly found in creams and serums aimed at reducing wrinkles and improving skin texture. The compound's ability to enhance collagen production has made it a staple ingredient in anti-aging formulations .

- Quality Assurance : The separation of vitamin A acetate isomers is critical for ensuring the quality of cosmetic products. High-performance liquid chromatography (HPLC) techniques are employed to achieve this separation effectively .

Food Fortification

Overview

Vitamin A acetate is used to fortify foods, particularly in regions where vitamin A deficiency is prevalent.

Applications

- Fortified Foods : Commonly added to dairy products, cereals, and oils to enhance nutritional value. The compound's stability allows it to withstand processing conditions without losing efficacy .

- Regulatory Standards : Various health organizations have established guidelines for the safe levels of vitamin A acetate in fortified foods to prevent toxicity while ensuring adequate intake .

Mechanism of Action

Vitamin A acetate exerts its effects through its conversion to retinol and retinoic acid. Retinoic acid binds to nuclear receptors, regulating gene transcription and influencing various biological processes such as vision, immune response, and cellular growth . In the retina, retinol is converted to 11-cis-retinal, which is essential for the transduction of light into neural signals necessary for vision .

Comparison with Similar Compounds

Vitamin A Acetate vs. Vitamin A Palmitate

Vitamin A palmitate (retinyl palmitate) is another esterified form of vitamin A, differing in its fatty acid component (palmitic acid instead of acetic acid).

| Property | Vitamin A Acetate | Vitamin A Palmitate |

|---|---|---|

| Chemical Formula | C₂₂H₃₂O₂ | C₃₆H₆₀O₂ |

| CAS Number | 79-81-2 / 127-47-9 | 79-81-2 (shared for isomers) |

| Molecular Weight | 328.49 g/mol | 524.86 g/mol |

| Solubility | Insoluble in water; soluble in lipids | Similar lipid solubility |

| Applications | Food fortification, skincare | Pharmaceuticals, infant formulas |

| Stability | High oxidative stability | Slightly less stable due to longer fatty chain |

| Safety | No major safety concerns | Potential phototoxicity in topical use (debated) |

Key Differences :

Vitamin A Acetate vs. Vitamin E Acetate (Tocopherol Acetate)

Vitamin E acetate (α-tocopherol acetate) is an ester of vitamin E and acetic acid, primarily used as an antioxidant in cosmetics and controversially in vaping liquids.

| Property | Vitamin A Acetate | Vitamin E Acetate |

|---|---|---|

| Chemical Formula | C₂₂H₃₂O₂ | C₃₁H₅₂O₃ |

| Primary Role | Provitamin A source | Antioxidant, skin conditioner |

| Applications | Food, supplements, skincare | Skincare, vaping liquids (historically) |

| Safety Concerns | None in regulated uses | Linked to EVALI (e-cigarette/vaping-associated lung injury) |

| Biochemical Impact | Supports vision and immunity | Neutralizes free radicals |

Key Differences :

- EVALI Association: Vitamin E acetate was identified as a primary cause of EVALI due to its lipid accumulation in lungs when inhaled via THC-containing vaping products .

- Regulatory Status : Vitamin E acetate is banned in vaping products in multiple jurisdictions, whereas vitamin A acetate remains approved for oral and topical use .

Vitamin A Acetate vs. Retinyl Propionate

Retinyl propionate, a less common ester, is used in cosmetics for its mildness and stability.

| Property | Vitamin A Acetate | Retinyl Propionate |

|---|---|---|

| Ester Group | Acetic acid | Propionic acid |

| Molecular Weight | 328.49 g/mol | 342.50 g/mol |

| Skin Penetration | Moderate | Enhanced due to shorter chain |

| Applications | Food, supplements | Topical anti-aging products |

Key Differences :

- Retinyl propionate is favored in cosmetics for reduced irritation, while vitamin A acetate is more cost-effective for bulk food fortification .

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Vitamin A Acetate in biological matrices?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used due to its sensitivity for retinoids . For complex biological samples (e.g., plasma or tissue), isotope dilution mass spectrometry (ID-MS) enhances accuracy by correcting for matrix interference, as demonstrated in lipid analysis for similar compounds . Method validation should include parameters like limit of detection (LOD), recovery rates, and inter-day precision, adhering to guidelines from analytical chemistry authorities .

Q. How should stability studies for Vitamin A Acetate in pharmaceutical formulations be designed?

- Methodological Answer : Accelerated stability testing under controlled conditions (e.g., 40°C/75% RH) over 6 months can predict shelf life. Include degradation markers (e.g., retinol oxidation products) and use orthogonal techniques like HPLC paired with mass spectrometry to track changes . Experimental controls must account for light sensitivity, a known instability factor for retinoids . Data should be analyzed using ANOVA to assess significance of degradation pathways .

Q. What are the standard laboratory protocols for synthesizing and purifying Vitamin A Acetate?

- Methodological Answer : Synthesis typically involves esterification of retinol with acetic anhydride under inert atmosphere to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted precursors. Purity is verified using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Advanced Research Questions

Q. How can contradictions in pharmacokinetic data for Vitamin A Acetate across studies be systematically resolved?

- Methodological Answer : Apply meta-analysis frameworks to harmonize variables like dosing regimens, subject demographics, and bioanalytical methods. Use subgroup analysis to isolate confounding factors (e.g., metabolic differences). Cochrane systematic review guidelines recommend risk-of-bias assessments (e.g., RoB 2 tool) to evaluate study quality and heterogeneity . Sensitivity analyses can test robustness of pooled results .

Q. What in vitro models are optimal for elucidating Vitamin A Acetate’s mechanism of action in cellular differentiation?

- Methodological Answer : 3D organoid cultures or primary keratinocyte models mimic in vivo differentiation processes. Dose-response experiments should integrate RNA sequencing to identify retinoid-regulated pathways (e.g., RAR/RXR signaling). Use CRISPR-Cas9 knockouts of retinoid receptors to confirm specificity. Data interpretation requires normalization to housekeeping genes and validation via Western blot .

Q. How can systematic review methodologies address conflicting evidence on Vitamin A Acetate’s efficacy in dermatological applications?

- Methodological Answer : Develop a PICOT framework (Population: patients with dermatological conditions; Intervention: topical Vitamin A Acetate; Comparison: placebo/alternate retinoids; Outcome: histopathological improvement; Time: 12-week trials) to structure inclusion criteria . PRISMA guidelines ensure transparent literature screening, while GRADE scoring evaluates evidence certainty . Contradictions are addressed through funnel plots to detect publication bias .

Methodological Considerations for Data Presentation

- Tables : Include raw and processed data (e.g., HPLC peak areas, pharmacokinetic parameters) in APA-formatted tables with footnotes explaining normalization methods .

- Figures : Use line graphs for stability profiles and forest plots for meta-analyses. Ensure color accessibility and label error bars as ±SEM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.